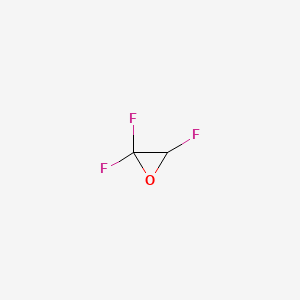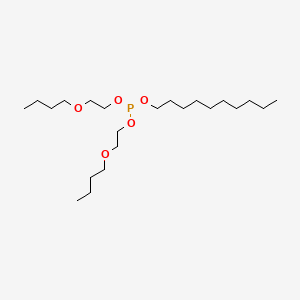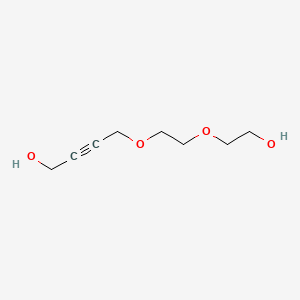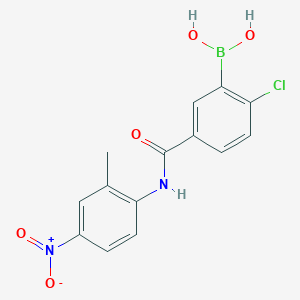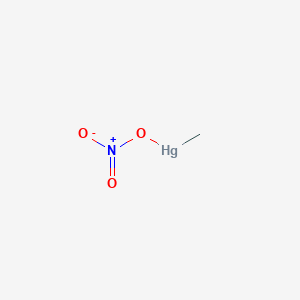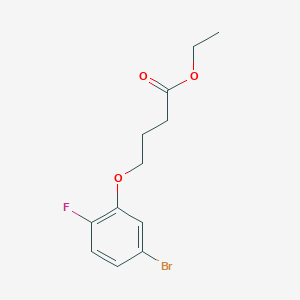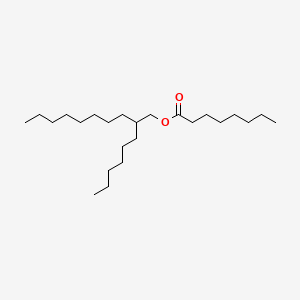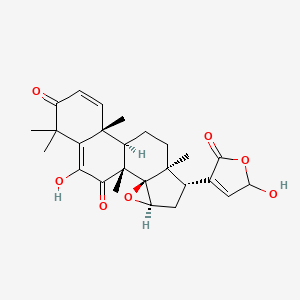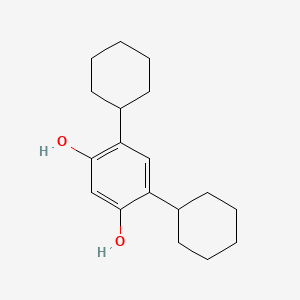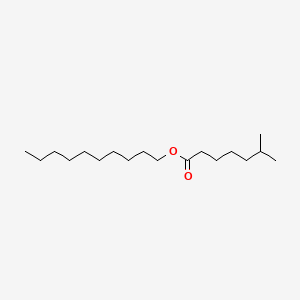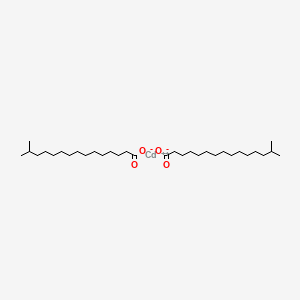
Cadmium isohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium isohexadecanoate can be synthesized through a reaction between cadmium salts (such as cadmium chloride) and isohexadecanoic acid. The reaction typically involves dissolving the cadmium salt in water and then adding the isohexadecanoic acid dissolved in an organic solvent. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium isohexadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide and isohexadecanoic acid derivatives.
Reduction: Cadmium metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates and cadmium salts.
Aplicaciones Científicas De Investigación
Cadmium isohexadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-based materials, including nanoparticles and thin films.
Biology: Studied for its potential effects on biological systems, particularly in understanding cadmium toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized coatings and as a stabilizer in certain polymer formulations.
Mecanismo De Acción
The mechanism of action of cadmium isohexadecanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, interfering with their normal function. This can result in oxidative stress, disruption of calcium signaling, and activation of stress response pathways. The compound’s effects are mediated through its ability to generate reactive oxygen species and modulate gene expression.
Comparación Con Compuestos Similares
Cadmium Stearate: A cadmium salt of stearic acid, used in similar applications but with different physical properties.
Cadmium Palmitate: A cadmium salt of palmitic acid, also used in materials science and industrial applications.
Propiedades
Número CAS |
95892-12-9 |
|---|---|
Fórmula molecular |
C32H62CdO4 |
Peso molecular |
623.2 g/mol |
Nombre IUPAC |
cadmium(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Cd/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
GOAZXZRTAZQOMI-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


